3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one
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Overview
Description
3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one is an organic compound with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group attached to a propanone backbone. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoropropanal with ammonia under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the production process.
Chemical Reactions Analysis
3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of apoptosis pathways in neurons . The compound may interact with key proteins and enzymes involved in cell survival and death, modulating their activity to prevent neuronal damage.
Comparison with Similar Compounds
3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-phenyl-2-propanone: This compound shares a similar trifluoromethyl and phenyl group but lacks the amino group, resulting in different chemical reactivity and applications.
3-Amino-1,1,1-trifluoro-2-propanol: This compound has a hydroxyl group instead of a ketone group, leading to different physical and chemical properties.
Properties
Molecular Formula |
C9H8F3NO |
---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
3-amino-1,1,1-trifluoro-3-phenylpropan-2-one |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5,7H,13H2 |
InChI Key |
HOMCHQKWBBQBME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C(F)(F)F)N |
Origin of Product |
United States |
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